An In-depth Technical Guide to 3,4,6-Trifluoro-2-iodoaniline (CAS 1065101-52-1)
An In-depth Technical Guide to 3,4,6-Trifluoro-2-iodoaniline (CAS 1065101-52-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,6-Trifluoro-2-iodoaniline, a halogenated and fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signature, reactivity, and safety considerations, offering field-proven insights for its application in research and development.
Core Physicochemical Properties
3,4,6-Trifluoro-2-iodoaniline is a synthetically valuable aromatic amine. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| CAS Number | 1065101-52-1 | [1] |
| Molecular Formula | C₆H₃F₃IN | Calculated |
| Molecular Weight | 280.99 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related iodoanilines[1][2] |
| Melting Point | Not specified; likely in the range of 40-60 °C | Estimated based on analogs like 3-fluoro-2-iodoaniline (54 °C) and 5-fluoro-2-iodoaniline (41-45 °C)[2] |
| Boiling Point | Not specified | - |
| Solubility | Not specified; likely soluble in common organic solvents | Inferred from general properties of similar organic compounds |
| Density | Not specified | - |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow: Electrophilic Iodination of 3,4,6-Trifluoroaniline
This proposed synthesis leverages the directing effects of the amino group on the aromatic ring to introduce an iodine atom at the ortho position.
Caption: Proposed synthetic workflow for 3,4,6-Trifluoro-2-iodoaniline.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 3,4,6-trifluoroaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.
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Addition of Iodinating Agent: Slowly add an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at a controlled temperature, likely at or below room temperature.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction, and perform an aqueous work-up to remove any unreacted reagents and byproducts.
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Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired 3,4,6-trifluoro-2-iodoaniline.
Causality Behind Experimental Choices:
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The choice of an electrophilic iodinating agent is crucial. NIS and ICl are effective and commonly used for the iodination of activated aromatic rings like anilines.
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The solvent should be inert to the reaction conditions. Acetonitrile is a good choice due to its polarity and ability to dissolve the starting materials.
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Temperature control is important to manage the exothermic nature of the reaction and to prevent the formation of undesired side products.
Spectroscopic Characterization
Confirming the structure of 3,4,6-Trifluoro-2-iodoaniline would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the aromatic proton. The chemical shift of this proton will be influenced by the surrounding fluorine and iodine atoms, and it will likely appear as a complex multiplet due to coupling with the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).
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¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[3] Three distinct signals are expected for the three fluorine atoms at positions 3, 4, and 6. The chemical shifts and coupling constants (F-F and F-H couplings) will be diagnostic for their positions on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching vibrations, as well as aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.99 m/z). The isotopic pattern of iodine will be a characteristic feature.
Reactivity and Applications in Drug Development
3,4,6-Trifluoro-2-iodoaniline is a versatile building block due to the presence of three key functional handles: the amino group, the iodine atom, and the fluorine atoms.
Reactivity of the Amino and Iodo Groups
The amino and iodo groups are amenable to a wide range of transformations, making this molecule a valuable starting point for the synthesis of more complex structures. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions.
Caption: Potential synthetic transformations of 3,4,6-Trifluoro-2-iodoaniline.
The Role of Fluorine in Drug Design
The presence of three fluorine atoms significantly influences the electronic properties and lipophilicity of the molecule. In the context of drug development, the incorporation of fluorine can lead to:
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Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
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Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[4][5]
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Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.
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Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets.[4][5]
Safety and Handling
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.
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Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
-
Handling and Storage:
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Avoid contact with skin, eyes, and clothing.
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Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
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Handle in accordance with good industrial hygiene and safety practices.[9]
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-
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
3,4,6-Trifluoro-2-iodoaniline is a highly functionalized aromatic compound with considerable potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive amino group, an iodine atom suitable for cross-coupling reactions, and the modulating effects of its fluorine substituents make it an attractive starting material for the creation of novel and complex molecules. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures.
References
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3,4,6-trifluoro-2-iodoaniline [1065101-52-1]. (n.d.). Chemsigma. Retrieved from [Link]
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2-Iodoaniline | C6H6IN | CID 11995. (n.d.). PubChem. Retrieved from [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]
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2,3,6-Trifluoroaniline | C6H4F3N | CID 522283. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). Beilstein Journals. Retrieved from [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). PMC - NIH. Retrieved from [Link]
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ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. (n.d.). Harrick. Retrieved from [Link]
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A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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